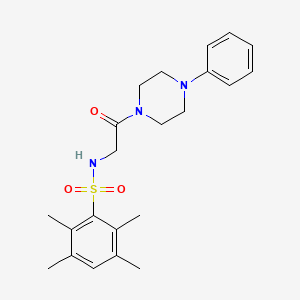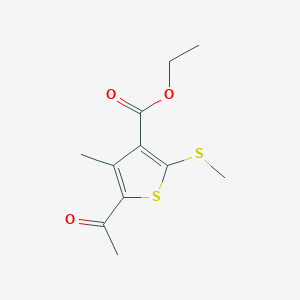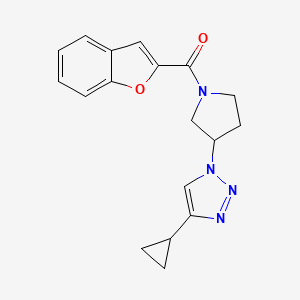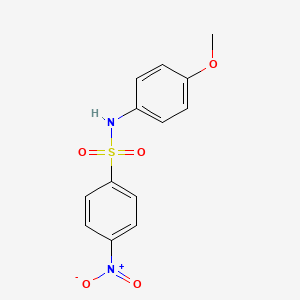
2,3,5,6-tetrametil-N-(2-oxo-2-(4-fenilpiperazin-1-il)etil)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a class of organic compounds featuring a sulfonyl amine group. They have diverse applications in medicine, industry, and as reagents in chemical synthesis. Their ability to act as inhibitors for various enzymes makes them particularly valuable in drug development and other applications.
Synthesis Analysis
The synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines or ammonia. For instance, poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide have been used as catalysts for the synthesis of benzimidazoles and benzodiazepines, highlighting the versatility of sulfonamides in chemical synthesis (Ghorbani-Vaghei & Veisi, 2010).
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their function and reactivity. Techniques like FT-IR, 1HNMR, and X-ray diffraction are used to characterize these compounds. For example, the structural and vibrational frequencies of sulfonamide compounds have been studied using Density Functional Theory (DFT), highlighting the importance of molecular geometry in determining their properties and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including as catalysts and inhibitors. Their chemical properties make them suitable for applications in carbonic anhydrase inhibition, showcasing their role in biochemical processes (Sethi et al., 2013).
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores utilizan 4-Hidroxi-TEMPO como un eliminador de radicales libres en estudios relacionados con el estrés oxidativo, el envejecimiento y la protección celular .
- Aplicación: Los científicos emplean 4-Hidroxi-TEMPO para mejorar la sensibilidad de la RMN, lo que permite investigaciones detalladas de las estructuras moleculares y las interacciones en diversos sistemas .
- Aplicaciones:
- Aplicaciones:
- Aplicaciones:
Actividad antioxidante y de eliminación de radicales libres
Polarización nuclear dinámica (DNP)
Química de polímeros
Síntesis orgánica
Investigación biomédica
Ciencia de materiales y nanotecnología
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)23-15-21(26)25-12-10-24(11-13-25)20-8-6-5-7-9-20/h5-9,14,23H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEXUFCMNQCEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)



![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)




